molecular formula C17H10F3N3O3 B2682869 (Z)-2-Cyano-3-(3-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 891585-26-5

(Z)-2-Cyano-3-(3-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No.: B2682869
CAS No.: 891585-26-5
M. Wt: 361.28
InChI Key: ZXTNZLUMYDXZMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-Cyano-3-(3-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide is a synthetic cinnamamide derivative supplied for research and development use. This compound belongs to a class of N-arylcinnamamides that have demonstrated significant potential in biochemical and pharmacological research, particularly as antimicrobial agents. Structurally related cinnamamide analogues have shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA) strains and Mycobacterium tuberculosis , with specific compounds like (2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide exhibiting minimum inhibitory concentrations (MICs) as low as 27.47 µM against staphylococcal strains . The mechanism of action for this chemical family includes disruption of microbial biofilm formation and potentiation of clinically used antibiotics such as vancomycin, ciprofloxacin, and tetracycline, enhancing their efficacy against resistant pathogens . The incorporation of both a nitrophenyl group and a trifluoromethylphenyl group in the molecular structure is strategically significant; the nitro group can influence electronic properties and is common in bioactive molecules, while the trifluoromethyl group, due to fluorine's high electronegativity and small atomic radius, enhances cellular permeability, metabolic stability, and bioavailability, which is particularly valuable in developing new anticancer, antitumor, antiviral, and anti-inflammatory agents . This reagent is presented as a valuable chemical tool for antimicrobial discovery, mechanism of action studies, and structure-activity relationship (SAR) investigations. It is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(Z)-2-cyano-3-(3-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F3N3O3/c18-17(19,20)14-6-1-2-7-15(14)22-16(24)12(10-21)8-11-4-3-5-13(9-11)23(25)26/h1-9H,(H,22,24)/b12-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTNZLUMYDXZMW-WQLSENKSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Cyano-3-(3-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Enamine Intermediate: The reaction begins with the condensation of 3-nitrobenzaldehyde with an appropriate amine to form an enamine intermediate.

    Addition of Cyano Group: The enamine intermediate is then reacted with a cyano-containing reagent, such as malononitrile, under basic conditions to introduce the cyano group.

    Coupling with Trifluoromethylphenyl Group: The final step involves coupling the intermediate with a trifluoromethylphenyl derivative, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Cyano-3-(3-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the cyano group.

Major Products

    Oxidation: Nitro derivatives with additional oxygen functionalities.

    Reduction: Amino derivatives where the nitro group is converted to an amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-Cyano-3-(3-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for developing new drugs, particularly those targeting specific enzymes or receptors involved in diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with specific properties. Its trifluoromethyl group imparts unique chemical and physical properties, making it valuable in materials science.

Mechanism of Action

The mechanism by which (Z)-2-Cyano-3-(3-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide exerts its effects depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and nitrophenyl groups can participate in hydrogen bonding and electrostatic interactions, while the trifluoromethyl group can enhance binding affinity and metabolic stability.

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing Groups : The 3-nitrophenyl group in the target compound enhances electrophilicity compared to analogues with 2-nitrophenyl (e.g., ) or unsubstituted phenyl groups. This may influence binding affinity in enzyme inhibition .

Trifluoromethyl vs. Other Lipophilic Groups : The 2-(trifluoromethyl)phenyl group provides greater metabolic stability and membrane permeability than dimethylphenyl () or thiazole-based substituents ().

Stereoelectronic Effects: The Z-configuration ensures optimal spatial alignment of the cyano and aryl groups for π-π stacking or hydrogen bonding, a feature shared with XCT790 () but absent in cyclopropyl-hydroxy derivatives ().

Pharmacological and Physicochemical Comparisons

Solubility and LogP:

  • Target Compound : Predicted logP ≈ 3.5 (moderate lipophilicity due to trifluoromethyl and nitrophenyl groups).
  • XCT790 : Higher logP (≈4.8) due to additional trifluoromethyl and thiadiazole groups, reducing aqueous solubility .
  • Thiophene Derivative () : Lower logP (≈3.0) owing to polar thiophene and thiazole moieties.

Enzyme Inhibition Potency:

  • Target Compound : Preliminary studies suggest IC₅₀ values in the low micromolar range for kinase targets, comparable to XCT790 (IC₅₀ = 0.8 µM for ERRα inhibition) .
  • Cyclopropyl Derivative () : Reduced activity (IC₅₀ > 10 µM) likely due to steric hindrance from the cyclopropyl group.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-2-Cyano-3-(3-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example, nitro-group reduction under acidic conditions using iron powder (common for aromatic amines) can precede condensation with cyanoacetic acid derivatives. Alkaline conditions may facilitate substitution reactions between halogenated intermediates and nucleophiles like 2-pyridylmethanol . Purification via column chromatography or recrystallization is recommended, as described for structurally related compounds .

Q. How should researchers characterize this compound using spectroscopic techniques?

  • Methodological Answer : Use a combination of NMR (¹H/¹³C), IR, and mass spectrometry. The nitrophenyl group’s electron-withdrawing nature causes distinct downfield shifts in NMR (e.g., aromatic protons at δ 7.5–8.5 ppm). IR can confirm the presence of cyano (~2200 cm⁻¹) and amide (~1650 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) is critical for verifying the molecular ion peak (e.g., [M+H]⁺) .

Q. What purification techniques are effective post-synthesis?

  • Methodological Answer : Recrystallization using polar aprotic solvents (e.g., DMF/ethanol mixtures) or column chromatography with silica gel and gradients of ethyl acetate/hexane is effective. The trifluoromethyl and nitro substituents increase polarity, requiring careful solvent selection to balance solubility and separation efficiency .

Advanced Research Questions

Q. How can discrepancies between theoretical and experimental spectroscopic data be resolved?

  • Methodological Answer : Discrepancies often arise from stereochemical or electronic effects. Computational tools (e.g., DFT calculations for NMR chemical shifts) can validate experimental data. Single-crystal X-ray diffraction (SC-XRD) is definitive for resolving stereochemistry, as demonstrated in studies of Z-configuration analogs . For ambiguous cases, 2D NMR (e.g., NOESY) can clarify spatial arrangements .

Q. What strategies elucidate the role of nitro and cyano groups in biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies are key. Replace nitro with electron-donating groups (e.g., -OMe) or modify the cyano group to assess impacts on bioactivity. For example, trifluoromethylcinnamanilide analogs with nitro groups showed enhanced antimicrobial activity, suggesting electron-withdrawing groups improve target binding . Computational docking (e.g., AutoDock Vina) can model interactions with biological targets like kinases .

Q. How does the Z-configuration influence biological activity compared to the E-isomer?

  • Methodological Answer : The Z-configuration’s spatial arrangement affects binding to targets like EGFR. SC-XRD data for related compounds show that the Z-isomer’s planar geometry enhances π-π stacking with hydrophobic pockets in enzymes. Biological assays comparing isomers (via HPLC-separated samples) are critical, as seen in kinase inhibitor studies .

Q. How to design experiments for studying interactions with kinase targets like EGFR?

  • Methodological Answer : Use fluorescence polarization assays to measure binding affinity or enzymatic inhibition (e.g., ADP-Glo™ Kinase Assay). Molecular dynamics simulations can predict binding stability. Rociletinib, an EGFR inhibitor with a trifluoromethylphenyl moiety, provides a template for analog design and activity comparison .

Data Contradiction Analysis

Q. How to address conflicting results in biological activity assays?

  • Methodological Answer : Contradictions may stem from assay conditions (e.g., pH, solvent). Standardize protocols using controls like known kinase inhibitors. Validate via orthogonal methods (e.g., SPR for binding kinetics vs. cell viability assays). For cytotoxicity discrepancies, check for off-target effects using proteome-wide profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.